3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Description
This compound is a sulfonamide derivative featuring a benzo[d]thiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The propanamide backbone is further modified with a 4-fluorophenylsulfonyl group and a pyridin-2-ylmethyl substituent. The synthesis of such derivatives typically involves multi-step reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and heterocycle formation, as observed in analogous compounds .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S2/c1-16-6-11-20(32-2)22-23(16)33-24(27-22)28(15-18-5-3-4-13-26-18)21(29)12-14-34(30,31)19-9-7-17(25)8-10-19/h3-11,13H,12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHMGQZOUTYNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzo[d]thiazol ring, followed by the introduction of the methoxy and methyl groups. The fluorophenylsulfonyl group is then attached through a sulfonylation reaction. Finally, the pyridin-2-ylmethyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective would be prioritized.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving sulfonyl groups.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy and fluorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The compound’s structural analogs differ in substituents on the benzo[d]thiazole ring, sulfonyl groups, and amide-linked moieties. Key comparisons include:
Key Observations :
- Dual N-Substitution : Both the target compound and exhibit dual N-substitution (benzo[d]thiazole and pyridinylmethyl), which may influence target binding affinity through steric or electronic effects.
- Sulfonyl Group Halogenation: Fluorine (target compound) vs.
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s sulfonyl group would show characteristic S=O stretches near 1350–1150 cm⁻¹, as seen in and . The absence of C=O bands in cyclic analogs (e.g., ) contrasts with the propanamide’s carbonyl signal (~1680 cm⁻¹) .
- NMR : The pyridin-2-ylmethyl group in the target compound would produce distinct aromatic protons (δ 7.1–8.5 ppm) and methylene protons (δ 4.5–5.0 ppm), comparable to .
Biological Activity
The compound 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a sulfonamide group and a benzo[d]thiazole moiety, suggest diverse biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈FN₃O₄S
- Molecular Weight : Approximately 499.6 g/mol
- CAS Number : 886946-96-9
The presence of fluorine, methoxy, and thiazole groups indicates potential interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in cancer cell proliferation and apoptosis pathways.
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, which may extend to antifungal and antiviral activities as well .
- Antitumor Effects : Research indicates that thiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines, suggesting this compound may also have similar effects .
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, the sulfonamide moiety is traditionally associated with antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that thiazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus at effective concentrations .
Antitumor Activity
The compound's structure suggests potential antitumor activity. Thiazole-containing compounds have been documented to induce apoptosis in cancer cells. For example, studies have found that certain thiazole derivatives exhibit IC₅₀ values lower than established chemotherapeutic agents like doxorubicin against various cell lines .
Case Studies
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Thiazole Derivatives in Cancer Treatment :
- A study on thiazole derivatives demonstrated significant activity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with some compounds showing IC₅₀ values comparable to doxorubicin .
- Molecular dynamics simulations revealed that these compounds interact with target proteins primarily through hydrophobic contacts, enhancing their cytotoxic potential.
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Antimicrobial Testing :
- A range of thiazole compounds were tested against multiple bacterial strains, showing effective minimum inhibitory concentrations (MICs) for pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. The SAR (structure-activity relationship) analysis indicated that specific substitutions enhance antimicrobial efficacy .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
